Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
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Overview
Description
Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone is a complex organic compound belonging to the class of azaspiro compounds. These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone typically involves multi-step organic reactions. The process often starts with the preparation of the spirocyclic core, followed by the introduction of the cyclopentyl and phenylpropyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the spiro structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone involves its interaction with specific molecular targets. The spiro structure allows it to bind with high affinity to various receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone
- (4-tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone
Uniqueness
Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone stands out due to its specific spiro structure and the presence of both cyclopentyl and phenylpropyl groups. This unique combination of features contributes to its distinct chemical and biological
Properties
IUPAC Name |
cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O/c26-22(21-11-4-5-12-21)25-17-14-23(19-25)13-7-16-24(18-23)15-6-10-20-8-2-1-3-9-20/h1-3,8-9,21H,4-7,10-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMCCEFLVDLNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(C2)CCCN(C3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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